2,3,8-Tribromodibenzofuran

Toxicokinetics Bioaccumulation Polybrominated Dibenzofurans

2,3,8-Tribromodibenzofuran (TrBDF; CAS 84761-82-0) is a polybrominated dibenzofuran with molecular formula C₁₂H₅Br₃O and molecular weight 404.88 g/mol. Unlike the 2,3,7,8-substituted PBDFs that dominate dioxin toxicology, TrBDF lacks the critical 2,3,7,8-halogenation pattern and consequently exhibits markedly divergent toxicokinetic and toxicological properties.

Molecular Formula C12H5Br3O
Molecular Weight 404.88 g/mol
CAS No. 84761-82-0
Cat. No. B1345176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,8-Tribromodibenzofuran
CAS84761-82-0
Molecular FormulaC12H5Br3O
Molecular Weight404.88 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C3=CC(=C(C=C3O2)Br)Br
InChIInChI=1S/C12H5Br3O/c13-6-1-2-11-7(3-6)8-4-9(14)10(15)5-12(8)16-11/h1-5H
InChIKeyKKPBZUROFCCDEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,8-Tribromodibenzofuran (CAS 84761-82-0): A Non-2,3,7,8-Substituted PBDF for Differentiated Toxicological Research


2,3,8-Tribromodibenzofuran (TrBDF; CAS 84761-82-0) is a polybrominated dibenzofuran with molecular formula C₁₂H₅Br₃O and molecular weight 404.88 g/mol . Unlike the 2,3,7,8-substituted PBDFs that dominate dioxin toxicology, TrBDF lacks the critical 2,3,7,8-halogenation pattern and consequently exhibits markedly divergent toxicokinetic and toxicological properties. It is synthesized exclusively as an analytical reference standard and research compound for investigations requiring a non-2,3,7,8-substituted brominated dibenzofuran congener [1].

Why 2,3,7,8-Substituted PBDFs Cannot Substitute for 2,3,8-Tribromodibenzofuran in Research Applications


PBDFs with the 2,3,7,8-substitution pattern (e.g., TeBDF, PeBDF, TrBCDF) exhibit high AhR affinity, hepatic sequestration, and long elimination half-lives characteristic of dioxin-like compounds, whereas the non-2,3,7,8-substituted TrBDF is poorly retained in the liver (<0.01% of dose), rapidly eliminated via two-phase kinetics, and extensively metabolized via Phase I hydroxylation [1]. Perinatal exposure to TeBDF induces significant developmental neurotoxicity and AhR-target gene activation in mice, while TrBDF at 42-fold higher dose produces no significant effects [2]. These categorical differences in toxicokinetics and in vivo toxicity preclude any scientifically valid substitution between these congeners.

Quantitative Differentiation of 2,3,8-Tribromodibenzofuran from 2,3,7,8-Substituted PBDFs: Head-to-Head Comparative Evidence


Hepatic Uptake: <0.01% Dose Retained at 1 Day vs 33% for TeBDF—A >3,000-Fold Difference

In a direct head-to-head oral exposure study in C57BL/6J mice, TrBDF exhibited hepatic retention of <0.01% of the administered dose at 1 day post-exposure, compared with 33% for 2,3,7,8-tetrabromodibenzofuran (TeBDF), 29% for 1,2,3,7,8-pentabromodibenzofuran (PeBDF), and 42% for 2,3,7-tribromo-8-chlorodibenzofuran (TrBCDF). The prototypical dioxin TCDD showed 84% hepatic uptake [1]. This >3,000-fold difference demonstrates that the absence of the 2,3,7,8-substitution pattern virtually abolishes hepatic sequestration.

Toxicokinetics Bioaccumulation Polybrominated Dibenzofurans

Elimination Half-Life: 4.2-Day Terminal Phase vs 8.8 Days for TeBDF and 13 Days for PeBDF

TrBDF elimination from the liver followed two-phase kinetics with a terminal half-life of 4.2 days, in contrast to first-order kinetics for TeBDF (8.8 days), PeBDF (13 days), and TrBCDF (5.6 days). TCDD elimination half-life was 8.7 days [1]. The non-first-order behavior indicates a fundamentally different elimination mechanism driven by rapid Phase I metabolism.

Elimination Kinetics Persistence PBDF

Hepatic Metabolism: 21% of Liver TrBDF Exists as Hydroxylated Metabolites vs ≤0.15% for TeBDF

The hepatic metabolite-to-parent (M/P) ratio for TrBDF at 1 day post-exposure was 0.27, indicating that 21% of liver TrBDF was present as monohydroxylated metabolites. In contrast, PeBDF showed M/P of 3.5–5.1 × 10⁻⁵ (<0.0051%), TeBDF M/P of 0.78–1.5 × 10⁻³ (≤0.15%), and TrBCDF M/P of 0.83–4.5 × 10⁻⁴ (≤0.045%) [1]. Three distinct MeO-TrBDF peaks were detected, versus only one or two for the 2,3,7,8-substituted compounds, indicating more extensive metabolic processing.

Xenobiotic Metabolism PBDF Phase I Biotransformation

In Vivo Developmental Neurotoxicity: No Behavioral or AhR Effects at 378 μg/kg vs Significant Impairment by TeBDF at 9 μg/kg

In a perinatal exposure study, C57BL/6J mouse dams received TrBDF at 75.6 or 378 μg/kg or TeBDF at 9 or 45 μg/kg on gestational day 12.5. TeBDF-exposed offspring exhibited significantly reduced exploratory behavior in adulthood and reduced ultrasonic vocalization (USV) in infancy, with dose-dependent induction of hepatic AhR-target genes (Cyp1a1). In contrast, TrBDF-exposed offspring showed no significant changes in any behavioral endpoint or AhR gene expression, even at 378 μg/kg—a dose 42-fold higher than the lowest effective TeBDF dose [1].

Developmental Neurotoxicity Aryl Hydrocarbon Receptor Behavioral Toxicology

Evidence-Backed Application Scenarios for 2,3,8-Tribromodibenzofuran in Differentiated Research and Analytical Settings


Negative Control for AhR-Mediated Toxicity Screening Programs

TrBDF serves as an ideal negative control congener in AhR activation and developmental neurotoxicity assays. Unlike TeBDF, which induces dose-dependent Cyp1a1 expression and behavioral impairment at doses as low as 9 μg/kg, TrBDF produces no significant AhR gene induction or neurobehavioral effects at up to 378 μg/kg in the same perinatal mouse model [1]. This permits within-class, isomer-specific discrimination of AhR-dependent effects.

Non-Bioaccumulative Reference Standard for PBDF Toxicokinetic Modeling

Because TrBDF exhibits hepatic retention <0.01% and a terminal elimination half-life of only 4.2 days—compared with 33% and 8.8 days for TeBDF—it provides a critical non-persistent data point for physiologically based pharmacokinetic (PBPK) models that must parameterize the role of 2,3,7,8-substitution in dioxin-like compound disposition [2].

Parent Compound for PBDF Phase I Metabolite Identification Studies

TrBDF is uniquely suited as a substrate for hepatic monooxygenase studies: 21% of the hepatic burden exists as monohydroxylated metabolites with three distinct chromatographic peaks at 1 day post-exposure, whereas TeBDF, PeBDF, and TrBCDF are minimally metabolized (≤0.15%) [2]. This makes TrBDF the congener of choice for identifying PBDF metabolite structures and quantifying Phase I biotransformation rates.

Isomer-Specific Analytical Reference for Environmental PBDF Monitoring

2,3,8-Tribromodibenzofuran possesses a well-characterized gas chromatographic retention index that distinguishes it from other tribromodibenzofuran isomers and from mixed brominated/chlorinated dibenzofurans, making it an essential analytical reference standard for isomer-specific environmental monitoring of PBDFs in biota and sediment samples [3].

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